1,12-Diacetoxydodecane

描述

Contextualization within Dodecane-Based Organic Compounds

Dodecane (B42187), a saturated hydrocarbon with a 12-carbon backbone, serves as a fundamental structural unit for a diverse array of organic compounds. nih.gov In its unfunctionalized form, it is primarily used as a nonpolar solvent and a component in fuels. However, the strategic introduction of functional groups onto the dodecane chain gives rise to a class of molecules with specialized properties and applications in materials science, analytical chemistry, and organic synthesis. cabidigitallibrary.orgcymitquimica.com

These dodecane-based compounds are often bifunctional, bearing reactive groups at both ends of the carbon chain (the α and ω positions). This terminal functionalization allows them to act as linear, flexible linkers or monomers. A prime example is 1,12-dodecanediol (B52552), a molecule featuring a hydroxyl group at each end. nih.govchemicalbook.com This diol is a valuable precursor in the production of polyesters, polyurethanes, coatings, and fragrances. chemicalbook.comresearchgate.net Similarly, 1,12-dibromododecane (B1294643) is another important intermediate where the terminal bromine atoms provide reactive sites for creating more complex molecules. cymitquimica.com

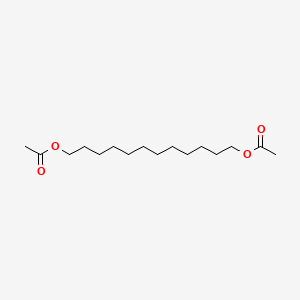

Within this family, 1,12-Diacetoxydodecane emerges as a significant derivative. It is the di-ester of 1,12-dodecanediol and acetic acid. cymitquimica.com The acetate (B1210297) groups serve as protected forms of the more reactive hydroxyl groups. This protection strategy is crucial in multi-step syntheses, allowing chemists to selectively manipulate other parts of a molecule without affecting the terminal hydroxyl positions until desired. The acetate groups can be readily removed through hydrolysis to regenerate the diol, making this compound a stable and easily handled source of the 1,12-dodecanediol backbone for sophisticated chemical constructions.

| Physicochemical Properties of this compound | |

| CAS Number | 42236-50-0 |

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol |

| Appearance | White to almost white powder or crystal |

| Canonical SMILES | CC(=O)OCCCCCCCCCCCCOC(=O)C |

| InChI Key | VSQSFRDZIRKBEF-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Significance as a Versatile Chemical Intermediate and Building Block

The primary significance of this compound in chemical research lies in its role as a versatile chemical intermediate and a key building block for the synthesis of high-value, complex organic molecules, particularly insect sex pheromones. cabidigitallibrary.orgresearchgate.net Pheromones are highly specific chemical signals used for communication between members of the same species and are employed in agriculture for pest management in an environmentally benign manner. nih.gov

The synthesis of these intricate molecules often requires precise chemical transformations, and this compound provides a robust starting point. For example, it is a documented precursor for the sex pheromones of the Asian corn borer (Ostrinia furnacalis) and the oriental fruit moth (Grapholitha molesta). cabidigitallibrary.orgresearchgate.net A common synthetic strategy involves the selective hydrolysis of one of the two acetate groups on this compound. This generates a mono-protected intermediate (12-hydroxydodecyl acetate), which possesses both a reactive alcohol group and a protected alcohol group.

This differentiation is key:

The free hydroxyl group can be oxidized to an aldehyde.

This aldehyde can then undergo reactions like the Wittig reaction to introduce a carbon-carbon double bond at a specific position and with the desired stereochemistry (Z or E), a common feature in insect pheromones. cabidigitallibrary.orgresearchgate.net

Finally, the remaining acetate group can be retained or modified as required by the target pheromone structure.

For instance, the synthesis of the sex pheromone for the Asian corn borer, a mixture of (Z)-12-tetradecen-1-ol acetate and (E)-12-tetradecen-1-ol acetate, can be achieved using 1,12-dodecanediol as the starting material. cabidigitallibrary.orgresearchgate.net The diol is first converted to a mono-protected intermediate, which is then built upon using a Wittig reaction to form the 14-carbon chain with the necessary double bond, followed by acetylation to yield the final pheromone product. cabidigitallibrary.org The use of this compound or its diol precursor demonstrates its utility in constructing long-chain, functionalized molecules that are otherwise difficult to assemble. This role as a foundational C12 block makes it an invaluable tool in the field of synthetic organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

12-acetyloxydodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQSFRDZIRKBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609817 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42236-50-0 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,12 Diacetoxydodecane

Established Synthetic Pathways to 1,12-Diacetoxydodecane

The formation of this compound is principally achieved through the esterification or acetylation of its corresponding diol, 1,12-dodecanediol (B52552). These methods involve reacting the hydroxyl groups of the diol with a suitable acetylating agent.

Acetylation Reactions of Dodecanediols

Acetylation is a widely employed and fundamental reaction in organic synthesis for the protection of hydroxyl groups by converting them into acetate (B1210297) esters. mdpi.com This transformation can be accomplished using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most common. The reaction of 1,12-dodecanediol with an acetylating agent results in the substitution of the hydrogen atom of both hydroxyl groups with an acetyl group (CH₃CO), yielding this compound. While several reagents are available, mixtures like acetic anhydride–pyridine (B92270) are frequently used. The reaction can proceed under mild, solvent-free, and catalyst-free conditions, often requiring only gentle heating to achieve high yields of the acetylated product. mdpi.com

Esterification Approaches for Diacetate Formation

Esterification encompasses several methods to form esters, including the reaction of an alcohol with an acyl chloride, acid anhydride, or a carboxylic acid. chemguide.co.uklibretexts.org

Reaction with Acyl Chlorides: The reaction of an alcohol with an acyl chloride, such as ethanoyl chloride, is typically vigorous and exothermic, proceeding readily at room temperature to form an ester and hydrogen chloride gas. chemguide.co.uklibretexts.org A notable study demonstrated a general and practical route for the uncatalyzed esterification of various alcohols, including the long-chain diol 1,12-dodecanediol, using acetyl chloride under solvent-free conditions. iiste.org This specific reaction yielded the desired this compound in 95% yield. iiste.org

Reaction with Acid Anhydrides: Acetic anhydride is a common reagent for converting alcohols to acetate esters. mdpi.com The reaction is generally slower than with acyl chlorides and may require warming. researchgate.net This method is advantageous as it avoids the production of corrosive hydrogen chloride gas.

Fischer Esterification: This classic method involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.edu To synthesize this compound via this route, 1,12-dodecanediol would be reacted with an excess of acetic acid using a catalyst like sulfuric acid. To favor the formation of the ester, the equilibrium of this reversible reaction must be shifted, typically by removing the water produced. cerritos.edu

Precursor Chemistry: The Role of 1,12-Dodecanediol and Halogenated Dodecane (B42187) Derivatives

The selection of the starting material is crucial for an efficient synthetic route. For this compound, the primary precursors are 1,12-dodecanediol and its halogenated counterparts.

Conversion from 1,12-Dodecanediol

1,12-Dodecanediol, also known as dodecamethylene glycol, is the most direct precursor for the synthesis of this compound. guidechem.com It is a medium-chain α,ω-alkanediol with hydroxyl groups at positions 1 and 12 of a dodecane backbone. nih.gov This bifunctional nature allows for simultaneous acetylation at both ends of the molecule. Industrially, such diols have applications as precursors for polymers like polyesters and polyurethanes. nih.gov Recent advancements have also explored whole-cell biotransformation as an environmentally friendly alternative for producing 1,12-dodecanediol. nih.gov

Table 1: Properties of Precursor 1,12-Dodecanediol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5675-51-4 | merckmillipore.comthermofisher.com |

| Molecular Formula | HO(CH₂)₁₂OH | merckmillipore.com |

| Molecular Weight | 202.33 g/mol | |

| Appearance | Crystals, Flakes, or Pellets | thermofisher.com |

| Melting Point | 79-83 °C | thermofisher.com |

| Boiling Point | 324 °C at 1013 hPa |

| Flash Point | 176 °C (closed cup) | |

Utilization of 1,12-Dibromododecane (B1294643) as a Synthetic Precursor

1,12-Dibromododecane is another key precursor for synthesizing various derivatives, including this compound. guidechem.comthermofisher.com This compound serves as a versatile organic chemical intermediate due to the reactivity of the bromine atoms at both ends of the dodecane chain. The synthesis of this compound from this precursor would involve a nucleophilic substitution reaction. In this process, an acetate salt, such as sodium acetate or potassium acetate, acts as the nucleophile, displacing the bromide ions to form the corresponding diester. This method provides an alternative route when the diol is less accessible or when different reaction conditions are preferred.

Table 2: Properties of Precursor 1,12-Dibromododecane

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3344-70-5 | thermofisher.com |

| Molecular Formula | C₁₂H₂₄Br₂ | thermofisher.com |

| Molecular Weight | 328.13 g/mol | thermofisher.com |

| Appearance | White to cream crystals or powder | thermofisher.com |

| Melting Point | 36.0-43.0 °C | thermofisher.com |

| Compatibility | Incompatible with strong oxidizing agents | |

Catalytic Strategies in the Synthesis of this compound

Catalysts play a significant role in enhancing the efficiency and selectivity of acetylation and esterification reactions. A variety of catalysts, from simple acids and bases to more complex solid acid catalysts, can be employed.

For traditional Fischer esterification, strong mineral acids like sulfuric acid (H₂SO₄) or perchloric acid are common catalysts. cerritos.eduiastate.edu In some cases, an acid catalyst can be generated in-situ, for example, by adding acetyl chloride to ethanol (B145695) to produce HCl. cerritos.edu

When using acetic anhydride, base catalysts such as pyridine are frequently used to accelerate the reaction. researchgate.net Pyridine acts as a base catalyst, abstracting a proton from the hydroxyl group, which increases its nucleophilicity and speeds up the acetylation process. researchgate.net Other catalysts reported for acetylation include 4-dimethylaminopyridine (B28879) (DMAP), which is often more efficient. Interestingly, research has shown that elemental iodine can serve as a mild, convenient, and efficient catalyst for the acetylation of alcohols with acetic anhydride at room temperature, providing excellent yields.

In the pursuit of more environmentally friendly processes, heterogeneous solid acid catalysts like zeolites, sulfated zirconia, and functionalized silicas have gained attention. longdom.orgcardiff.ac.uk These catalysts offer advantages such as reusability, reduced waste, and sometimes enhanced regioselectivity. cardiff.ac.uk For the acetylation of diols, catalysts like tetrabutylammonium (B224687) acetate (TBAOAc) have also been explored for regioselective reactions. researchgate.net A significant finding for the synthesis of this compound is a method that proceeds without any catalyst, relying on solvent-free conditions with acetyl chloride, which highlights an energy-efficient and environmentally benign approach. iiste.org

Table 3: Comparison of Synthetic Methods for Diacetate Formation

| Method | Reagents | Catalyst | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| Uncatalyzed Esterification | 1,12-Dodecanediol, Acetyl Chloride | None | Solvent-free | 95% | iiste.org |

| Fischer Esterification | Alcohol, Carboxylic Acid | Acid (e.g., H₂SO₄) | Heat, removal of water | Variable | cerritos.edu |

| Anhydride Acetylation | Alcohol, Acetic Anhydride | Pyridine or Iodine | Room Temp or Warming | High | researchgate.net |

Acid-Catalyzed Esterification Processes

Traditional and widely practiced synthesis of esters relies on acid catalysis, a method historically known as Fischer esterification when reacting a carboxylic acid with an alcohol. masterorganicchemistry.com The fundamental mechanism involves the activation of the acetylating agent by a strong acid, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of 1,12-dodecanediol.

The precursor molecule, 1,12-dodecanediol, provides the 12-carbon backbone for the final product. The esterification must occur at both terminal hydroxyl groups to yield the desired diacetate. The common acetylating agent in this process is typically acetic anhydride or acetyl chloride, which provides the acetyl groups. Strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are frequently used as catalysts. masterorganicchemistry.comiiste.org

The mechanism for acid-catalyzed esterification proceeds through several reversible steps:

Protonation: The catalytic acid protonates the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride). This enhances the electrophilicity of the carbonyl carbon. researchgate.netmasterorganicchemistry.com

Nucleophilic Attack: A hydroxyl group from 1,12-dodecanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the leaving groups.

Elimination: The intermediate collapses, eliminating a molecule of acetic acid (when using acetic anhydride) or hydrochloric acid (when using acetyl chloride) and reforming the carbonyl group of the ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. The process is then repeated on the second hydroxyl group to form this compound.

To drive the equilibrium towards the product side, an excess of the acetylating agent is often used. masterorganicchemistry.com Research has demonstrated the efficacy of using acetyl chloride for this transformation. In one study, the reaction of 1,12-dodecanediol with acetyl chloride in a 1:6 molar ratio under solvent-free conditions resulted in a 95% yield of the corresponding diester, this compound. iiste.org This highlights a practical and high-yielding approach within the framework of acid-catalyzed processes.

Emerging Catalytic Systems for Enhanced Synthesis

While traditional acid catalysis is effective, it can present challenges related to catalyst separation, corrosion, and waste disposal. iiste.org Consequently, significant research has focused on developing more efficient, selective, and environmentally benign catalytic systems. These emerging systems can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Modern homogeneous catalysis for acetylation often involves the use of Lewis acids, which are milder than strong Brønsted acids like H₂SO₄. mdpi.com Metal triflates, such as erbium(III) triflate (Er(OTf)₃), have been identified as excellent, recyclable, and easy-to-handle catalysts for many organic transformations, including acetylation. mdpi.com Other effective homogeneous catalysts include a range of metal salts like bismuth triflate (Bi(OTf)₃), ruthenium(III) chloride (RuCl₃), and cobalt(II) chloride (CoCl₂). iiste.orgmdpi.com These catalysts activate the acetylating agent at lower concentrations and often under milder conditions than traditional acids.

Heterogeneous Catalysis: Heterogeneous catalysts are of particular interest because they exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), which simplifies their removal and allows for easier product purification and catalyst recycling. thieme-connect.com This aligns with the principles of green chemistry.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have shown significant promise. Specifically, HY-Zeolite has been demonstrated as an efficient and reusable heterogeneous catalyst for the acetylation of symmetrical diols. thieme-connect.com While its primary utility has been highlighted for selective monoacetylation when using acetic acid, the formation of diacetates (7-12%) has been observed when acetic anhydride is used as the acetylating agent, indicating its potential for synthesizing this compound. thieme-connect.com Other solid acid catalysts that have been successfully used for acetylation include clays (B1170129) like Montmorillonite K-10 and various supported acids. mdpi.com

The table below summarizes and compares different catalytic approaches for the acetylation of alcohols, which is the core reaction in the synthesis of this compound.

| Catalyst Type | Specific Catalyst Example | Key Advantages | Relevant Findings/Conditions |

|---|---|---|---|

| Traditional Brønsted Acid | Sulfuric Acid (H₂SO₄) | Low cost, readily available | Standard catalyst for Fischer esterification. masterorganicchemistry.com |

| Un-catalyzed (Reagent-driven) | Acetyl Chloride | High yield, solvent-free | 95% yield for this compound from 1,12-dodecanediol. iiste.org |

| Homogeneous Lewis Acid | Erbium(III) Triflate (Er(OTf)₃) | Mild, recyclable, high selectivity | Effective for acetylation of primary hydroxyl groups. mdpi.com |

| Heterogeneous Zeolite | HY-Zeolite | Reusable, easy separation, non-corrosive | Efficient for diol acetylation; produces diacetate with acetic anhydride. thieme-connect.com |

| Heterogeneous Clay | Montmorillonite K-10 | Inexpensive, effective catalyst | Recognized as a notable acetylation catalyst. mdpi.com |

Chemical Reactivity and Derivatization Strategies of 1,12 Diacetoxydodecane

Hydrolytic Stability and Degradation Pathways

The hydrolysis of 1,12-diacetoxydodecane, like other esters, involves the cleavage of the ester bond by water. libretexts.org This reaction can be catalyzed by either acid or base. In the gastrointestinal tract, this process is often facilitated by enzymes like gastric and intestinal lipases. europa.eu These enzymes typically show high specificity for the ester bonds at the terminal positions of the molecule. europa.eu The rate of hydrolysis can be influenced by factors such as the chain length of the fatty acid moiety, with esters of shorter-chain fatty acids generally hydrolyzing more rapidly. europa.eu

Under acidic conditions, the hydrolysis of simple esters like this compound commonly proceeds through an AAC2 mechanism. This designation indicates that the reaction is acid-catalyzed (A), involves acyl-oxygen cleavage (AC), and is bimolecular (2), meaning two molecules are involved in the rate-determining step. bham.ac.uk In contrast, base-promoted hydrolysis, often called saponification, is typically faster and irreversible because the resulting carboxylate ion is very unreactive toward further nucleophilic substitution. libretexts.org The mechanism in basic conditions involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

The degradation of similar long-chain compounds can proceed through various pathways. For instance, the aerobic biodegradation of 1,2-dichloroethane (B1671644) yields intermediate products which are then further mineralized. researchgate.net While specific degradation pathways for this compound are not extensively detailed in the provided results, the general principles of ester hydrolysis suggest that the primary degradation products would be 1,12-dodecanediol (B52552) and acetic acid.

Reduction Reactions to Dodecanediol Analogues

The acetate (B1210297) groups of this compound can be reduced to yield 1,12-dodecanediol. This transformation is a common reaction for esters, which can be converted to primary alcohols using strong reducing agents. jove.comntu.edu.sg

A primary reagent for this reduction is lithium aluminum hydride (LiAlH₄). ntu.edu.sgcommonorganicchemistry.com The reaction mechanism involves a nucleophilic acyl substitution where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group to form an aldehyde. jove.comntu.edu.sg The aldehyde intermediate is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by a hydride ion, yielding an alkoxide intermediate. libretexts.orgjove.com A final work-up step with acid protonates the alkoxide to produce the primary alcohol. libretexts.orgjove.com It is important to note that two equivalents of the reducing agent are required for this transformation. jove.comntu.edu.sg

Other reducing agents can also be employed, though some are not strong enough. For example, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org However, lithium borohydride (LiBH₄) is more reactive than NaBH₄ and can be used. commonorganicchemistry.com Another option is diisobutylaluminum hydride (DIBAL-H), which is a powerful reducing agent offering more selectivity than LiAlH₄. commonorganicchemistry.com

The synthesis of 1,12-dodecanediol is significant as it is a versatile monomer and chemical intermediate used in the production of polyesters, polyurethanes, and other polymers. researchgate.netgoogle.comacs.org

Substitution Reactions of the Acetate Functionalities

The acetate groups in this compound can be replaced through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group, leading to the displacement of the acetate as a leaving group. masterorganicchemistry.comallen.in The nature of the halogenoalkane (primary, secondary, or tertiary) influences the reaction mechanism, which can be either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). chemguide.co.ukyoutube.com

For a primary substrate like this compound, the SN2 mechanism is generally favored. youtube.com This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk The reaction proceeds with an inversion of stereochemical configuration. openstax.org

In the SN1 mechanism, the reaction occurs in two steps. The first, and rate-determining, step is the departure of the leaving group to form a carbocation intermediate. allen.in This is then followed by a rapid attack of the nucleophile on the carbocation. allen.in Tertiary substrates strongly favor the SN1 pathway due to the stability of the resulting carbocation. libretexts.org

The acetate ion itself can act as a nucleophile in substitution reactions. For example, it can displace a tosylate group, a reaction that also proceeds with an inversion of configuration. openstax.org The reactivity in nucleophilic substitution is also dependent on the leaving group's ability, with weaker bases being better leaving groups. masterorganicchemistry.com

Advanced Functionalization for Tailored Chemical Structures

The diol precursor to this compound, 1,12-dodecanediol, is a versatile starting material for creating a variety of tailored chemical structures. researchgate.netgoogle.combeilstein-journals.org For example, it can be used in the synthesis of terpolyesters through polycondensation reactions with other diols and diesters. acs.org

Furthermore, 1,12-dodecanediol can be functionalized through reactions such as protection with a tert-butyldimethylsilyl (TBDMS) group, which allows for selective reactions at other parts of the molecule. beilstein-journals.org This protected diol can then be used in multi-step syntheses to create complex molecules, such as molecular probes for biological studies. beilstein-journals.org

Another route to functionalization is through biotransformation. Recombinant E. coli strains have been engineered to produce 1,12-dodecanediol from dodecane (B42187) and dodecanol. researchgate.netnih.gov This biosynthetic approach offers an alternative to traditional chemical synthesis and can be used to generate the diol for further chemical modification.

Reaction Kinetics and Mechanistic Investigations

Elucidation of Elementary Steps

The hydrolysis of esters, a key reaction of this compound, has been extensively studied to elucidate its elementary steps. For base-promoted hydrolysis (saponification), the mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group to yield a carboxylic acid, which is then deprotonated by the alkoxide to form a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis also proceeds through a series of elementary steps. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. rsc.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and elimination of the alcohol to regenerate the acid catalyst and form the carboxylic acid. bham.ac.uk

Theoretical studies have further refined our understanding of these mechanisms. For neutral hydrolysis, it has been suggested that the process can be initiated by the autoionization of water, followed by protonation of the ester. nih.gov The exact pathway and the number of water molecules involved can vary depending on the specific ester and reaction conditions. cdnsciencepub.com

Rate-Determining Step Analysis

The rate-determining step (RDS) in ester hydrolysis can vary depending on the reaction conditions and the structure of the ester. bham.ac.uk In acid-catalyzed hydrolysis of simple esters, the formation of the tetrahedral intermediate is often the rate-determining step. bham.ac.uk However, for certain esters, such as those with bulky alkyl groups, the cleavage of the alkyl-oxygen bond can become rate-limiting. bham.ac.uk

In base-mediated hydrolysis, the rate-determining step is also highly dependent on the reaction conditions. At high concentrations of the base, the formation of the tetrahedral intermediate is typically the RDS. bham.ac.uk At lower base concentrations, the breakdown of this intermediate can become the rate-determining step. bham.ac.uk

Kinetic studies, often employing techniques like isotopic labeling, have been crucial in identifying the RDS. masterorganicchemistry.com The rate of hydrolysis can be monitored by measuring the change in concentration of reactants or products over time. internationaljournalssrg.org For enzyme-catalyzed hydrolysis, the deacylation step is often rate-determining for esters, while acylation is more commonly the RDS for amides. nih.gov However, this can change depending on factors like solvent viscosity. nih.gov

Applications in Polymer Science and Advanced Materials Development

Role as a Monomer and Crosslinking Agent in Polymer Synthesis

1,12-Diacetoxydodecane serves as a versatile building block in polymer chemistry, functioning both as a monomer and a crosslinking agent. Its linear, flexible C12 aliphatic backbone and reactive acetate (B1210297) end groups enable its incorporation into polymer chains, influencing their structure and properties.

Synthesis of Poly(beta-amino ester)s (PBAEs) and Related Copolymers

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have garnered significant attention, particularly for biomedical applications like gene delivery. nih.govresearchgate.net The synthesis of PBAEs often involves the conjugate addition of amines to diacrylates. While direct synthesis of PBAEs using this compound is not the primary method, its structural motif is relevant. For instance, diacrylate monomers with varying chain lengths, such as 1,4-butanediol (B3395766) diacrylate and 1,6-hexanediol (B165255) diacrylate, are commonly used. researchgate.net The long aliphatic chain of this compound is analogous to the hydrocarbon segments in these diacrylates, which contribute to the hydrophobicity and flexibility of the resulting PBAE backbone.

The synthesis of PBAEs is a step-growth polymerization where the stoichiometry of the amine and diacrylate monomers is crucial in determining the molecular weight and the nature of the end-groups (either amine or acrylate). researchgate.net These factors, in turn, significantly impact the polymer's performance in applications like gene transfection. nih.gov

Integration into Degradable and Biocompatible Polymer Networks

The integration of this compound into polymer networks can enhance their degradability and biocompatibility. The ester linkages in this compound are susceptible to hydrolysis, a key mechanism for the degradation of many biodegradable polymers. mdpi.commdpi.com This controlled degradation is essential for applications such as drug delivery systems and temporary medical implants, where the material needs to break down into non-toxic, absorbable byproducts. mdpi.commdpi.com

When used as a crosslinking agent, this compound can connect polymer chains, forming a three-dimensional network. This process is vital for creating stable hydrogels and scaffolds for tissue engineering. nih.govmdpi.comnih.gov The length and flexibility of the dodecane (B42187) chain in the crosslinker can influence the pore size, swelling behavior, and mechanical properties of the resulting network, making it a tunable component in the design of biocompatible materials. mdpi.com The biocompatibility of the degradation products, primarily 1,12-dodecanediol (B52552) and acetic acid, is a critical consideration for its use in biomedical applications. mdpi.com

Design and Engineering of Materials with Tunable Properties

The incorporation of this compound into polymeric systems provides a powerful tool for tailoring the macroscopic properties of the resulting materials. Its chemical structure directly influences the mechanical and thermal characteristics of the polymer.

Influence on Mechanical Properties (e.g., Modulus, Strength)

The mechanical properties of a polymer, such as its modulus (stiffness) and tensile strength, are intrinsically linked to its molecular structure, including the degree of crystallinity and crosslinking density. uobabylon.edu.iqresearchgate.net The long, flexible dodecamethylene chain of this compound can act as an internal plasticizer, increasing the free volume between polymer chains and lowering the glass transition temperature. This generally leads to a decrease in modulus and an increase in flexibility and ductility. uobabylon.edu.iq

Conversely, when used as a crosslinker, this compound can increase the rigidity and strength of the material by creating a more interconnected network. The concentration of the crosslinking agent is a critical parameter; higher concentrations typically lead to a higher modulus and tensile strength, but potentially reduced elongation at break. The balance between these effects allows for the fine-tuning of mechanical properties to meet the demands of specific applications, from soft and flexible materials to more rigid structures.

Table 1: Influence of Structural Factors on Polymer Mechanical Properties

| Structural Factor | Influence on Mechanical Properties |

|---|---|

| Increased Chain Flexibility | Decreased modulus, increased ductility. uobabylon.edu.iq |

| Increased Crosslink Density | Increased modulus and strength, potentially decreased elongation. nih.gov |

| Increased Crystallinity | Increased stiffness and strength. uobabylon.edu.iq |

| Addition of Plasticizers | Decreased modulus and strength, increased flexibility. uobabylon.edu.iq |

Modulating Thermal Characteristics of Polymeric Systems

The thermal stability and transitions of a polymer are critical for its processing and end-use applications. mdpi.com The incorporation of this compound can influence these properties. The flexible aliphatic chain can lower the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more rubbery state. mdpi.com This effect is due to the increased mobility of the polymer chains.

Table 2: Key Thermal Transitions in Polymers

| Thermal Transition | Description |

|---|---|

| Glass Transition Temperature (Tg) | Temperature at which an amorphous polymer changes from a rigid, glassy state to a soft, rubbery state. |

| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts and becomes a viscous liquid. |

| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling from the molten state. |

| Degradation Temperature (Td) | Temperature at which the polymer begins to chemically decompose. |

Development of Functional Polymeric Materials

The unique chemical structure of this compound facilitates the development of functional polymeric materials with specialized properties and applications. idu.ac.idnavy.milnih.gov Functional polymers are designed to possess specific chemical, electronic, or biological activities beyond their basic structural roles. navy.mil

The two acetate groups of this compound can be chemically modified either before or after polymerization to introduce a wide range of functional groups. This post-polymerization modification is a powerful strategy for creating materials with tailored surface properties or for attaching bioactive molecules. For example, the acetate groups could be hydrolyzed to hydroxyl groups, which can then be used as sites for grafting other molecules.

The long aliphatic chain of this compound can be exploited to create amphiphilic block copolymers when combined with hydrophilic polymer segments. These materials can self-assemble in aqueous environments to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology. The hydrophobic dodecane block would form the core of the micelle, providing a reservoir for hydrophobic drugs, while the hydrophilic block would form the corona, ensuring stability in an aqueous medium. The development of such advanced materials often involves a deep understanding of polymer chemistry and the interplay between molecular structure and macroscopic function. nih.gov

Applications in Surfactant Chemistry and Related Interfaces

Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. They typically consist of a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. The precursor, 1,12-dodecanediol, is noted for its use in producing surfactants. nih.gov

While this compound itself is not a conventional surfactant, its structure is of interest in interfacial science. The two acetate groups provide some polar character, while the C12 chain is distinctly hydrophobic. This makes it an amphiphilic molecule, though weakly so compared to traditional surfactants with highly polar head groups like sulfates or quaternary ammonium (B1175870) salts.

Its primary role in this field is likely as an intermediate in the synthesis of specialized surfactants. For instance, hydrolysis of this compound yields 1,12-dodecanediol, which can then be further reacted to produce:

Bolaamphiphiles (Bolaform Surfactants): These are surfactants that have hydrophilic groups at both ends of a long hydrophobic chain. 1,12-dodecanediol is an ideal starting material for this class of surfactant. By modifying the terminal hydroxyl groups (e.g., through ethoxylation or sulfation), bolaamphiphiles with unique interfacial properties can be created. These surfactants are known for forming stable monolayers and vesicles.

Non-ionic Surfactants: The diol can be reacted with ethylene (B1197577) oxide to produce polyoxyethylene ethers, a major class of non-ionic surfactants.

The compound this compound could be considered a non-ionic, ester-based bolaform compound. Its ability to orient at oil-water interfaces would be modest, but it could function as an emulsifier or co-emulsifier in certain systems, particularly in non-aqueous or low-water formulations.

Table 2: Potential Surfactant Derivatives from 1,12-Dodecanediol

| Precursor | Reaction | Derivative Class | Potential Application |

|---|---|---|---|

| 1,12-Dodecanediol | Ethoxylation | Non-ionic Bolaform Surfactant | Emulsifiers, detergents |

| 1,12-Dodecanediol | Sulfation | Anionic Bolaform Surfactant | High-foaming agents |

Investigations in Biochemical and Biomedical Research

Contribution to Lipid Research and Analog Synthesis

The study of lipids and their metabolic pathways is crucial for understanding numerous physiological and pathological processes. 1,12-Diacetoxydodecane and its derivatives serve as important molecules in this area of research.

Long-chain dicarboxylic acids, which can be derived from this compound, are involved in lipid metabolism. The synthesis of such compounds is essential for creating standards and probes to investigate the enzymes and pathways that process these molecules. For instance, the identification of small molecules that inhibit lipid storage is a significant area of interest for addressing metabolic diseases. nih.gov High-throughput screening of chemical libraries has been employed to find compounds that prevent cellular lipid accumulation, and the subsequent elucidation of their mechanisms of action often involves synthesizing and testing related structures. nih.gov

Furthermore, the synthesis of pheromones, which are often lipid-derived molecules, provides another avenue where this compound analogs are relevant. The creation of specific isomers of pheromones is critical for understanding their bioactivity and for their potential use in pest management. mdpi.comnih.gov The synthesis of these complex molecules often involves multi-step processes where long-chain di-functionalized alkanes are key building blocks. mdpi.comnih.govbeilstein-journals.org

Exploration of Biochemical Pathways and Biotransformations (e.g., Biodegradation)

Biotransformation is the process by which living organisms modify chemical compounds. nih.gov This is a fundamental aspect of metabolism and detoxification. The study of how compounds like this compound are processed by organisms provides insight into enzymatic reactions and metabolic pathways. nih.govmdpi.com

The biodegradation of chemical compounds is an important area of environmental science and green chemistry. eurofins.com The principle of "design for degradation" suggests that chemical products should be designed to break down into harmless substances at the end of their functional life. eurofins.com The biodegradation of polymers and other organic molecules can occur through aerobic or anaerobic processes, mediated by microorganisms such as bacteria and fungi. researchgate.net

The biotransformation of xenobiotics, or foreign compounds, typically occurs in phases. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose polar functional groups. nih.govnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov The ester linkages in this compound are susceptible to hydrolysis by esterase enzymes, which would represent a Phase I type of reaction, releasing 1,12-dodecanediol (B52552) and acetic acid. This diol could then undergo further oxidation and degradation.

Factors influencing the rate of biodegradation in environments like soil include pH, moisture content, and the concentration of the substance. jmb.or.krconcawe.eu Studies have shown that the kinetics of biodegradation can be affected by the initial concentration of a chemical, with higher concentrations sometimes leading to longer lag phases and slower degradation. concawe.eu

Table 1: Factors Affecting Biodegradation in Soil

| Factor | Effect on Biodegradation Rate | Reference |

|---|---|---|

| pH | Optimal pH ranges exist for microbial activity; deviations can slow degradation. | jmb.or.kr |

| Moisture Content | Affects microbial growth and substrate availability. | jmb.or.kr |

| Substrate Concentration | High concentrations can be inhibitory to microorganisms. | concawe.eu |

| Bioavailability | The physical state (e.g., powder vs. film) can influence degradation rates. | jmb.or.kr |

| Microbial Population | The presence of adapted microorganisms is crucial for efficient degradation. | researchgate.net |

Role as an Intermediate in Pharmaceutical Synthesis and Drug Development

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of versatile chemical intermediates. These are molecules that serve as building blocks for the construction of more complex drug structures. lookchem.comnih.govfda.gov Long-chain difunctional compounds like 1,12-dibromododecane (B1294643), a related compound, are used in the synthesis of various pharmaceutical agents. lookchem.com Similarly, this compound can serve as a precursor to other long-chain intermediates.

The development of new drugs often requires the synthesis of numerous analogs of a lead compound to optimize its activity and properties. nih.gov For example, in the development of treatments for Alzheimer's disease, prodrugs of active compounds have been synthesized to improve stability and bioavailability. mdpi.com The synthesis of these derivatives can involve intermediates with long alkyl chains.

The use of biocatalysts, such as lipases, is becoming increasingly common in pharmaceutical synthesis for carrying out specific, stereoselective reactions. mdpi.com These enzymes can be used to resolve racemic mixtures of intermediates, providing the desired enantiomer for the final drug product. mdpi.com

Table 2: Examples of Drug Classes and Intermediates in Their Synthesis

| Drug/Drug Class | Type of Intermediate | Therapeutic Area | Reference |

|---|---|---|---|

| Ezetimibe, Dapoxetine | 1-Aryl-1,3-diols | High cholesterol, Premature ejaculation | nih.gov |

| Cholangiocarcinoma agents | 14-deoxy-11,12-didehydroandrographolide analogues | Cancer | nih.gov |

| Alzheimer's disease therapeutics | di-acetylated carnosic acid (diAcCA) | Neurodegenerative disease | mdpi.com |

| Hepatitis C virus protease inhibitors | trans-alkyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate | Antiviral | mdpi.com |

Application in Biomaterials for Targeted Delivery Systems (e.g., Gene Delivery)

Biomaterials play a crucial role in modern medicine, particularly in the development of targeted drug and gene delivery systems. nih.govfrontiersin.orgbio-integration.org These systems are designed to improve the efficacy of therapies by delivering the active agent to a specific site in the body, thereby reducing systemic side effects. nih.govbio-integration.org

Non-viral vectors are a key area of research for gene delivery, as they are generally considered safer than viral vectors. nih.govmdpi.com These systems often involve the use of cationic lipids or polymers to form complexes with negatively charged nucleic acids. nih.govmdpi.com These complexes, known as lipoplexes or polyplexes, can self-assemble into nanoparticles that can be taken up by cells. nih.govbmglabtech.com

The properties of these delivery systems, such as their stability and transfection efficiency, can be fine-tuned by modifying their chemical components. mdpi.combmglabtech.com This can include the incorporation of long-chain molecules to influence the lipid bilayer of liposomes or the hydrophobic domains of polymeric nanoparticles. While direct applications of this compound in this context are not widely documented, its diol derivative, 1,12-dodecanediol, can be used to synthesize bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a hydrophobic chain. molaid.com These bolaamphiphiles can form stable vesicles and other nanostructures suitable for delivery applications.

The development of "intelligent" biomaterials that respond to specific stimuli, such as changes in pH, is a promising strategy for targeted delivery. nih.gov For example, nanocarriers can be designed to release their payload in the acidic microenvironment of a tumor. nih.gov

Table 3: Components of Non-Viral Gene Delivery Systems

| Component | Function | Example Materials | Reference |

|---|---|---|---|

| Cationic Lipid | Forms lipoplexes with nucleic acids through electrostatic interactions. | DOTAP, DOTMA | mdpi.com |

| Cationic Polymer | Forms polyplexes with nucleic acids; can provide endosomal escape capabilities. | Polyethyleneimine (PEI), Chitosan | mdpi.comnih.gov |

| Helper Lipid | Modulates the stability and fusogenicity of lipoplexes. | Cholesterol, DOPE | nih.gov |

| Targeting Ligand | Directs the nanocarrier to specific cells or tissues. | Peptides, Antibodies | mdpi.com |

| Stealth Polymer | Prolongs circulation time by reducing clearance by the immune system. | Polyethylene glycol (PEG) | bmglabtech.com |

Bio-conjugation and Bio-mimetic Applications of this compound Derivatives

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new complex with combined properties. thermofisher.comwikipedia.org This technique is widely used in biomedical research for applications such as labeling proteins, creating antibody-drug conjugates, and immobilizing enzymes. thermofisher.comwikipedia.org

The functional groups targeted for bioconjugation are typically primary amines, sulfhydryls, and carboxyl groups. thermofisher.com Derivatives of this compound, such as the corresponding dicarboxylic acid or diamine, could serve as long, flexible linkers in bioconjugation reactions. These linkers can be used to attach molecules of interest, such as fluorescent dyes or drugs, to proteins or other biomolecules. thermofisher.commdpi.com

Biomimetic applications aim to mimic biological systems or processes. The synthesis of molecules that mimic natural structures, such as cell membranes or specific pheromones, is a key aspect of this field. The long alkyl chain of this compound is a feature found in many lipids that make up cell membranes. Bolaamphiphiles derived from 1,12-dodecanediol can self-assemble into structures that mimic biological membranes, providing a platform for studying membrane properties and for creating novel drug delivery vehicles.

The synthesis of complex natural products, including pheromones, often relies on building blocks that can be derived from commercially available starting materials. nih.gov The ability to synthesize specific stereoisomers of these molecules is crucial, as the biological activity is often highly dependent on the stereochemistry. nih.gov

Analytical Methodologies for the Characterization and Quantification of 1,12 Diacetoxydodecane

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1,12-diacetoxydodecane from reaction mixtures, starting materials, and potential byproducts, thereby allowing for an accurate assessment of its purity.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. organomation.comijpsjournal.com The compound is vaporized and transported by an inert carrier gas through a column, where separation occurs based on the differential partitioning of analytes between the mobile gas phase and a stationary phase. organomation.comshimadzu.com.au The elution order of compounds is primarily determined by their boiling points and their interactions with the stationary phase. libretexts.org

For the analysis of this compound, a typical GC system would be equipped with a capillary column, which offers high resolution. libretexts.org The choice of the stationary phase is critical and is based on the polarity of the analytes. ijpsjournal.com A nonpolar stationary phase is often suitable for separating nonpolar compounds like long-chain esters. The instrument is typically equipped with a flame ionization detector (FID), which is sensitive to organic compounds and provides a robust signal for quantification. libretexts.org To ensure the compound's volatility and prevent decomposition, the injector and column temperatures are carefully optimized. libretexts.org Purity assessment is achieved by analyzing the resulting chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks. chromatographyonline.com

| Parameter | Typical Condition |

| Column Type | Capillary Column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp. ~100°C, ramped to ~250-300°C |

| Detector | Flame Ionization Detector (FID) |

This table presents typical parameters for the GC analysis of long-chain esters like this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization for GC is not desirable. nih.gov HPLC offers versatility in the choice of stationary and mobile phases, allowing for the fine-tuning of separation. nih.gov

Reversed-phase HPLC is the most common mode used for compounds of moderate polarity like this compound. chromatographyonline.com In this setup, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comchromatographyonline.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. chromatographyonline.com Detection is commonly performed using an ultraviolet (UV) detector; however, since this compound lacks a strong chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be necessary for sensitive detection and quantification. internationaloliveoil.org Purity levels of ≥95% for similar compounds have been reported using HPLC. sigmaaldrich.com

| Parameter | Typical Condition |

| Column Type | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5-1.5 mL/min |

| Column Temperature | 30-40 °C |

| Detector | UV (low wavelength), ELSD, or CAD |

This table outlines typical conditions for the HPLC analysis of this compound.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are essential for confirming the molecular structure of this compound and can also be adapted for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). msu.eduslideshare.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals. The protons of the methyl groups in the acetate (B1210297) functions would appear as a singlet at approximately 2.05 ppm. The methylene (B1212753) protons adjacent to the ester oxygen atoms (-CH₂-O-) would resonate as a triplet around 4.05 ppm. The remaining methylene protons of the long dodecane (B42187) chain would produce a series of multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The integration of these signals provides a quantitative ratio of the different types of protons in the molecule. usp.br

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. slideshare.net The carbonyl carbons of the acetate groups would be observed in the downfield region, around 171 ppm. The carbons of the methylene groups attached to the oxygen atoms (-CH₂-O-) would appear at approximately 64.7 ppm. The methyl carbons of the acetate groups would resonate at about 21.0 ppm. The carbons of the inner methylene groups of the dodecane chain would give rise to a set of signals in the 25-30 ppm range. researchgate.net

| ¹H NMR Chemical Shifts (δ, ppm) | Assignment |

| ~4.05 (triplet) | -O-CH₂ -(CH₂)₁₀-CH₂ -O- |

| ~2.05 (singlet) | CH₃ -C(O)O- |

| ~1.60 (multiplet) | -O-CH₂-CH₂ -(CH₂)₈-CH₂ -CH₂-O- |

| ~1.2-1.4 (multiplet) | -(CH₂)₈- |

This table summarizes the expected ¹H NMR chemical shifts for this compound.

| ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |

| ~171.1 | -C (O)CH₃ |

| ~64.7 | -O-CH₂ - |

| ~29.5, 29.2, 28.6, 25.9 | -(CH₂ )₁₀- |

| ~21.0 | -C(O)CH₃ |

This table summarizes the expected ¹³C NMR chemical shifts for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. uc.edu These two methods are complementary, as some molecular vibrations are more active in IR and others in Raman. ksu.edu.saphotothermal.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ester functional groups, which typically appears around 1735-1745 cm⁻¹. libretexts.orgvscht.cz Another significant feature is the C-O stretching vibration, which gives rise to strong bands in the 1240-1260 cm⁻¹ region. The C-H stretching vibrations of the alkane chain are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Raman Spectroscopy: In Raman spectroscopy, the non-polar C-C bonds of the long dodecane chain would produce strong signals. ksu.edu.sa The symmetric C-C stretching vibrations of the backbone would be particularly prominent. The C=O stretching vibration, while strong in the IR, would be weaker in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (alkane) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O Stretch (ester) | 1735-1745 (very strong) | ~1735 (weak) |

| C-O Stretch (ester) | 1240-1260 (strong) | Observable |

| CH₂ Bend (scissoring) | ~1465 (medium) | ~1465 (medium) |

This table compares the expected prominent peaks in the IR and Raman spectra for this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. msu.edu For this compound, electron ionization (EI) is a common method. uni-saarland.de

In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. uni-saarland.de The molecular ion peak for this compound (C₁₆H₃₀O₄) would be expected at a mass-to-charge ratio (m/z) of 286. However, for long-chain esters, the molecular ion peak can be weak or absent. msu.edulibretexts.org

The fragmentation pattern is often more informative. A characteristic fragmentation pathway for esters is the loss of an alkoxy group or an acyloxy group. For this compound, a prominent peak would be expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. miamioh.edu Another common fragmentation is the McLafferty rearrangement, which can lead to the loss of a neutral molecule of acetic acid (CH₃COOH, mass 60), resulting in a fragment ion at m/z 226 (M-60). Further fragmentation of the hydrocarbon chain would produce a series of clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. spectroscopyonline.com

| m/z Value | Possible Fragment Ion |

| 286 | [M]⁺˙ (Molecular Ion) |

| 227 | [M - CH₃COO]⁺ |

| 226 | [M - CH₃COOH]⁺˙ (from McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ (Base Peak) |

This table shows the expected major fragment ions in the mass spectrum of this compound.

Advanced Analytical Approaches (e.g., hyphenated techniques)

The comprehensive characterization and quantification of this compound in complex matrices necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for this purpose. spectrabase.com These integrated systems provide enhanced selectivity, sensitivity, and specificity, enabling both the separation of the analyte from other components and its unambiguous identification. nist.gov

The most relevant hyphenated techniques for the analysis of a long-chain diacetate like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique that combines the high-resolution separation capability of gas chromatography with the powerful identification ability of mass spectrometry. nist.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as this compound. data.gov

Principle and Instrumentation: In a GC-MS system, the sample is first vaporized and introduced into the gas chromatograph. data.gov An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a long, thin capillary column. data.gov The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). data.gov The time it takes for a compound to travel through the column is known as its retention time (t_R), a characteristic value under a specific set of chromatographic conditions. uni-saarland.de

After exiting the GC column, the separated components enter the mass spectrometer. scispace.com In the ion source, molecules are typically ionized by electron ionization (EI), a process where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]^+•). uni-saarland.de This high-energy process often causes the molecular ion to break apart into smaller, charged fragments. nih.gov These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). researchgate.net The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint. scispace.com

Application to this compound: For this compound, GC-MS analysis would provide both its retention time and a characteristic mass spectrum. While specific experimental data for this compound is not widely available in public literature, analysis of similar long-chain esters and diacetates provides a strong basis for predicting the analytical outcome. spectrabase.comresearchgate.net

Hypothetical GC-MS Data for this compound: The following table illustrates the type of data that would be obtained from a GC-MS analysis. The retention time is dependent on the specific GC column and temperature program used. f1000research.comfrontiersin.org

Table 1: Illustrative GC-MS Parameters and Expected Data for this compound

| Parameter | Value / Description |

| GC Column | e.g., DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | e.g., Initial temp 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temp | 250°C |

| Expected Retention Time | Dependent on exact conditions, but would be consistent and reproducible. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

Expected Mass Spectrum and Fragmentation Pattern: The mass spectrum of this compound would be characterized by the molecular ion peak (if stable enough to be detected) and several key fragment ions. The fragmentation of esters in EI-MS is a well-understood process. nih.gov Key fragmentation pathways for this compound would include:

Loss of an acetoxy group: Cleavage of the C-O bond results in a prominent peak corresponding to the loss of a CH₃COO• radical (M-59).

Loss of acetic acid: A common rearrangement involves the elimination of a neutral molecule of acetic acid (CH₃COOH), leading to a peak at M-60.

McLafferty Rearrangement: This characteristic rearrangement for esters can lead to the formation of specific fragment ions.

Alkyl chain fragmentation: The long dodecane chain would undergo cleavage, producing a series of hydrocarbon fragments separated by 14 mass units (corresponding to CH₂ groups). nih.gov

Acetyl Cation: A characteristic peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is expected and often abundant. sisweb.com

Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound (C₁₆H₃₀O₄, Molecular Weight: 286.41 g/mol )

| m/z (mass-to-charge ratio) | Predicted Ion Structure / Identity | Relative Abundance |

| 227 | [M - CH₃COO]⁺ | Moderate |

| 226 | [M - CH₃COOH]⁺ | Moderate to High |

| 167 | [M - CH₃COOH - CH₃COO]⁺ | Moderate |

| 61 | [CH₃COOH₂]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | High (often base peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are less volatile, thermally unstable, or of higher molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred hyphenated technique. researchgate.netnist.gov While this compound is amenable to GC-MS, LC-MS offers an alternative, particularly when analyzing complex biological or environmental samples without extensive sample cleanup. nist.gov

Principle and Instrumentation: LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net The sample is dissolved in a suitable solvent and injected into the LC system. A high-pressure pump forces the sample through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase (a liquid solvent or solvent mixture). researchgate.net

The eluent from the LC column is directed into the mass spectrometer through an interface that removes the solvent and ionizes the analyte. scirp.org For compounds like this compound, Electrospray Ionization (ESI) is a common and gentle ionization technique. scirp.org ESI generates charged droplets from which intact, protonated molecules [M+H]⁺ or adducts (e.g., with sodium, [M+Na]⁺) are formed, resulting in less fragmentation than EI. scirp.org Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions. researchgate.netscirp.org

Application to this compound: An LC-MS analysis would typically use a reversed-phase column (e.g., C18). The retention of this compound would depend on the mobile phase composition (e.g., a gradient of water and an organic solvent like acetonitrile or methanol). nist.gov

Hypothetical LC-MS/MS Data for this compound: The following table illustrates the kind of data that would be generated from an LC-MS/MS analysis.

Table 3: Illustrative LC-MS/MS Parameters and Expected Data for this compound

| Parameter | Value / Description |

| LC Column | e.g., C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase | Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Full Scan to identify precursor ion, followed by Product Ion Scan (MS/MS) |

| Precursor Ion (MS1) | Expected at m/z 287.22 [M+H]⁺ or 309.20 [M+Na]⁺ |

| Collision Energy (for MS/MS) | Optimized for fragmentation (e.g., 10-30 eV) |

| Major Product Ions (MS2) | Expected fragments corresponding to the loss of acetic acid (m/z 227.2) and subsequent fragmentations. |

The combination of a specific retention time and the transition from a selected precursor ion to characteristic product ions provides extremely high specificity and sensitivity for quantifying this compound, even in trace amounts within complex mixtures. scirp.org

Future Perspectives and Emerging Research Avenues for 1,12 Diacetoxydodecane

Sustainable and Green Synthesis Strategies

The future of chemical manufacturing hinges on the adoption of sustainable and green principles, and the synthesis of 1,12-diacetoxydodecane is no exception. epa.govpjoes.com Green chemistry aims to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using less hazardous substances. epa.gov

Current research is focused on developing environmentally friendly methods for producing this compound and related long-chain esters. Key strategies include:

Enzymatic Catalysis: Utilizing enzymes as catalysts offers high specificity, reducing the need for protecting groups and minimizing waste. acs.org This approach aligns with the principles of green chemistry by operating under mild conditions and often using renewable feedstocks. pjoes.comacs.org

Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials. pjoes.com Research into converting biomass-derived resources, such as fatty acids and other bio-based monomers, into valuable chemicals like 1,12-dodecanediol (B52552) (the precursor to this compound) is a critical area of investigation. mdpi.com

Solvent-Free or Green Solvent Reactions: Traditional organic solvents often pose environmental and health risks. pjoes.com Future synthetic routes will likely focus on solvent-free reactions or the use of benign alternatives like water or deep eutectic solvents. rsc.orgnih.gov

Energy Efficiency: Designing synthetic pathways that require less energy input is a core tenet of green chemistry. This can be achieved through catalysis and process optimization.

The development of these sustainable synthesis strategies will not only make the production of this compound more environmentally friendly but also potentially more cost-effective, opening up new avenues for its application.

Innovative Polymer Architectures and Composites

This compound serves as a valuable monomer in the synthesis of polyesters and other polymers. nih.gov Its long, flexible 12-carbon chain can impart unique properties to the resulting materials. Future research in this area is expected to focus on several key aspects:

Novel Polyester Formulations: By copolymerizing this compound with a variety of other diacids and diols, researchers can create a vast library of polyesters with tunable properties. nih.govrsc.org This includes adjusting characteristics like melting point, crystallinity, and mechanical strength to suit specific applications. nih.gov

Biodegradable Polymers: The ester linkages in polymers derived from this compound are potentially biodegradable, making them attractive for applications where environmental persistence is a concern. nih.gov This is particularly relevant for biomedical materials and environmentally friendly packaging. nih.gov

Advanced Composites: Incorporating this compound-based polymers into composite materials can lead to enhanced performance. For example, these polymers could be used as matrices for reinforcing fillers or as compatibilizers in polymer blends.

The versatility of this compound as a building block for polymers suggests a bright future in the development of advanced materials with tailored functionalities.

Advanced Applications in Nanotechnology and Optoelectronics

The manipulation of matter at the nanoscale offers revolutionary possibilities across numerous fields, and this compound could play a role in these advancements. iberdrola.comwikipedia.org

Nanoparticle Functionalization: The long aliphatic chain of this compound can be used to modify the surface of nanoparticles. This can improve their dispersibility in non-polar media and facilitate their incorporation into polymer matrices for the creation of nanocomposites. nih.gov

Drug Delivery Systems: Nanoparticles functionalized with biocompatible polymers derived from this compound could serve as nanocarriers for targeted drug delivery. nih.gov The biodegradable nature of the polymer would allow for the controlled release of therapeutic agents. nih.gov

Organic Electronics: The dielectric properties of long-chain aliphatic compounds make them potentially useful in organic electronics. Polyesters derived from this compound could be explored as gate dielectrics in organic field-effect transistors or as host materials in organic light-emitting diodes (OLEDs). Research into the photophysical properties of related compounds is already underway. rsc.org

As nanotechnology and optoelectronics continue to evolve, the unique properties of this compound and its derivatives may find new and exciting applications.

Deeper Understanding of Metabolic Fates and Biological Interactions

To ensure the safe and effective use of any chemical in biomedical applications, a thorough understanding of its metabolic fate and biological interactions is crucial. nih.govwikipedia.org

Metabolic Pathways: Research is needed to elucidate how this compound is metabolized in biological systems. This includes identifying the enzymes involved in its hydrolysis to 1,12-dodecanediol and acetic acid, and the subsequent metabolic pathways of these products. Studies on the metabolism of long-chain fatty acids can provide a framework for this research. nih.gov

Biocompatibility and Cellular Interactions: Investigating the interactions of this compound and its metabolites with cells and tissues is essential for assessing its biocompatibility. nih.gov Techniques like surface plasmon resonance can be used to study these interactions in real-time. biologymedjournal.com

Potential Therapeutic Effects: While not a primary focus, the biological activity of this compound and its derivatives may be explored. For instance, some diacetate compounds have shown potential as therapeutic agents. acs.org

A deeper understanding of the biological behavior of this compound will be critical for its potential use in medical devices, drug delivery systems, and other biomedical applications.

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling are powerful tools for accelerating research and development by predicting the properties and behavior of molecules before they are synthesized in the lab. mdpi.comthe-innovation.org

Predicting Polymer Properties: Molecular modeling can be used to predict the physical and chemical properties of polymers derived from this compound. This can help to guide the design of new polymers with specific characteristics.

Simulating Biological Interactions: In silico docking studies can predict how this compound and its metabolites might interact with biological targets such as enzymes and receptors. researchgate.netmdpi.com This can provide insights into their potential biological activity and toxicity. researchgate.net

Designing Novel Molecules: Computational methods can be used to design new derivatives of this compound with enhanced properties for specific applications. This could involve modifying the chain length, introducing functional groups, or altering the ester linkages.

By leveraging the power of computational chemistry, researchers can more efficiently explore the vast potential of this compound and accelerate its development for a wide range of future applications.

常见问题

Q. What are the recommended safety protocols and PPE requirements for handling 1,12-diacetoxydodecane in laboratory settings?

Methodological Answer:

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

Q. Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Q. What storage conditions are critical to maintain this compound stability?

Methodological Answer:

Q. What acute toxicity data are available for this compound?

Methodological Answer:

- Limited data suggest oral toxicity (LD₅₀ >2000 mg/kg in rats) and potential respiratory irritation (H335). Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

Advanced Research Questions

Q. How does this compound stability vary under different pH conditions?

Methodological Answer:

Q. What decomposition products form when this compound is exposed to thermal stress?

Methodological Answer:

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

Q. How can the ecological impact of this compound be assessed in aquatic environments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。